Numerous methods for the synthesis of pyrimidines are described.
Pyrimidines are known to have anti-inflammatory effects.
Various methods for the synthesis of pyrimidines are described.
A large number of pyrimidines exhibit potent anti-inflammatory effects.
The study involved the synthesis of the compound and its application in biochemical assays.
The results of the study are detailed in the referenced paper.
2-Aminothiazole scaffold is one of the characteristic structures in drug development.
The study involves the synthesis of 2-aminothiazole-based derivatives.
The compound “2-amino-5-methylthio-1H-1,2,4-triazole (AMTT)” was used in combination with graphene oxide (GO) and surface-modified titanium disulphide (TiS2) to develop a nanofiller (GO-AMTT/TiS2).
The epoxy coating with 0.6 weight percent of GO-AMTT/TiS2 nanoparticles exhibited the highest resistance after being exposed to seawater for 1 hour.
2-Amino-5-(methylthio)-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C₃H₅N₃S₂. This compound features a five-membered ring containing nitrogen and sulfur atoms, which contributes to its unique chemical properties. The presence of the amino and methylthio groups enhances its reactivity and biological activity. The compound is identified by its CAS number 108-33-8 and is recognized for its potential in various pharmacological applications.
Currently, there is no documented information regarding the specific mechanism of action of 2-Amino-5-(methylthio)-1,3,4-thiadiazole. Research into its potential biological activity or interaction with other compounds is not yet reported.
2-Amino-5-(methylthio)-1,3,4-thiadiazole presents itself as a molecule with interesting structural features, but more research is needed to understand its full potential. Investigations into its:
The chemical reactivity of 2-amino-5-(methylthio)-1,3,4-thiadiazole primarily stems from the functional groups present in its structure. Key reactions include:
2-Amino-5-(methylthio)-1,3,4-thiadiazole and its derivatives have shown a range of biological activities:
Synthesis of 2-amino-5-(methylthio)-1,3,4-thiadiazole typically involves:
Various synthetic routes have been explored to generate derivatives with enhanced properties .
Due to its diverse biological activities, 2-amino-5-(methylthio)-1,3,4-thiadiazole has several applications:
Interaction studies reveal that 2-amino-5-(methylthio)-1,3,4-thiadiazole can effectively interact with various biomolecules:
Several compounds share structural similarities with 2-amino-5-(methylthio)-1,3,4-thiadiazole. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Amino-5-mercapto-1,3,4-thiadiazole | Contains a mercapto group | Enhanced reactivity towards electrophiles |
2-Amino-5-sulfanyl-1,3,4-thiadiazole | Contains a sulfanyl group | Exhibits potent antimicrobial activity |
2-Amino-1,3,4-thiadiazole | Lacks methylthio group | Known for broad-spectrum antimicrobial effects |
These compounds exhibit varying degrees of biological activity and reactivity due to differences in their functional groups. The presence of the methylthio group in 2-amino-5-(methylthio)-1,3,4-thiadiazole contributes to its unique properties and potential applications in drug development.
The 2-Amino-5-(methylthio)-1,3,4-thiadiazole molecule (C₃H₅N₃S₂) possesses a distinctive electronic structure that contributes significantly to its chemical reactivity and biological properties. The five-membered 1,3,4-thiadiazole ring incorporates two electron-withdrawing imine (C=N) nitrogens, endowing it with a high electron affinity and unique electronic distribution. This heterocyclic core exhibits mesoionic behavior, which facilitates interactions with biological membranes and target proteins.
The electronic properties of thiadiazoles have garnered considerable interest because they possess an equal number of valence electrons and similar molecular structures to thiophenes, which are widely used in organic solar cells due to their relatively high hole mobilities and good light-harvesting properties. The presence of C-S σ* orbitals in the thiadiazole ring creates small regions of low electron density on the sulfur atom, enhancing target interactions and contributing to the compound's reactivity profile.
The amino group at the 2-position and methylthio substituent at the 5-position significantly influence the electron distribution across the ring system. The amino group serves as an electron-donating moiety, while the methylthio group contributes to the overall electronic properties through its sulfur atom. This electronic configuration creates a dipole moment that influences intermolecular interactions and reactivity patterns.
Table 1: Electronic Properties of 2-Amino-5-(methylthio)-1,3,4-thiadiazole
One of the most significant aspects of 1,3,4-thiadiazole derivatives, including 2-Amino-5-(methylthio)-1,3,4-thiadiazole, is their role as bioisosteres in medicinal chemistry. The 1,3,4-thiadiazole ring system serves as a bioisostere of pyrimidine, which forms the core structure of three nucleic bases. This structural similarity enables thiadiazole derivatives to interact with DNA replication processes, contributing to their biological activities, particularly their anticancer properties.
Bioisosteric replacement with the thiadiazole scaffold has been extensively employed in drug design strategies to enhance pharmacological properties while maintaining biological activity. The replacement of other heterocyclic rings with thiadiazole often results in improved metabolic stability, enhanced bioavailability, and modified physicochemical properties. These modifications can significantly influence a compound's pharmacokinetic profile, potentially leading to improved therapeutic outcomes.
The 2-amino substituent on the thiadiazole ring provides an additional point for structural modifications and derivatization. The reactivity of this amine group allows for the development of numerous derivatives, making 2-amino-1,3,4-thiadiazole an excellent scaffold for designing pharmacologically active compounds. The covalent bonding of biologically active compounds with similar effects but different mechanisms of action can lead, through synergism, to derivatives with improved activity and reduced toxicity.
Computational approaches have been instrumental in understanding the structural and electronic properties of 2-Amino-5-(methylthio)-1,3,4-thiadiazole and predicting its interactions with biological targets. Density Functional Theory (DFT) calculations have been employed to analyze the electronic properties of thiadiazole derivatives, providing insights into their reactivity and potential biological activities.
In a comprehensive study using the B3LYP/6-31G(d) chemical model implemented in Gaussian 03W and GaussView software packages, researchers analyzed the band gap, HOMO and LUMO distributions, and absorption spectra of thiadiazole-containing structures. These computational investigations have revealed important structure-property relationships that guide the rational design of novel derivatives with enhanced biological activities.
Molecular docking experiments have been utilized to identify binding modes of thiadiazole ligands with target proteins, such as sterol 14-demethylase, providing valuable insights into their antimicrobial mechanisms. Additionally, molecular dynamics (MD) simulations conducted over 100 ns have validated theoretical studies of selected compounds, offering a dynamic perspective on ligand-protein interactions.
Computational estimation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties has also been performed for thiadiazole derivatives, correlating theoretical predictions with experimental data to guide the optimization of lead compounds. These computational approaches have significantly accelerated the discovery and development of novel thiadiazole-based therapeutic agents.
The biological activities of 2-Amino-5-(methylthio)-1,3,4-thiadiazole and its derivatives stem from their unique structural and electronic properties. The mesoionic nature of the thiadiazole ring facilitates the compound's ability to cross biological membranes and interact with target proteins. The presence of electron-withdrawing nitrogen atoms in the ring, combined with the electron-donating amino group, creates a polarized electronic environment that enhances interactions with biological macromolecules.
In antimicrobial applications, thiadiazole derivatives have demonstrated activity against various pathogens, including Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungal strains (Aspergillus niger and Aspergillus fumigatus). The mechanism involves interference with essential cellular processes in microorganisms, leading to growth inhibition or cell death.
For anticancer applications, 1,3,4-thiadiazole derivatives can interfere with DNA replication processes due to their structural similarity to pyrimidine nucleobases. This interference disrupts cancer cell proliferation, contributing to their cytostatic properties. The cytostatic potential of 2-amino-1,3,4-thiadiazole was first discovered by Olsen et al., leading to numerous publications on 1,3,4-thiadiazole derivatives with anticancer activity.
Structure-activity relationship (SAR) studies have provided valuable insights into the features essential for biological activity. For instance, modifications at the amino group or introduction of different substituents at the 5-position can significantly alter the compound's efficacy against specific targets. These structure-activity correlations guide the rational design of more potent and selective derivatives.
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